molecular formula C29H34IN7O3 B413572 4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate

4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate

Cat. No.: B413572
M. Wt: 655.5g/mol
InChI Key: VSLZHGXGWWQLEI-AJBULDERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] typically involves multiple steps, starting with the iodination of benzoic acid. The iodinated benzoic acid is then reacted with a triazine derivative under specific conditions to form the final product. Common reagents used in these reactions include iodine, triazine derivatives, and various solvents such as dioxane and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the iodine and triazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Known for their broad range of chemical and biological properties.

    Triazine Derivatives: Commonly used in the synthesis of various pharmaceuticals and materials.

Uniqueness

4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H34IN7O3

Molecular Weight

655.5g/mol

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-ethoxyphenyl] 3-iodobenzoate

InChI

InChI=1S/C29H34IN7O3/c1-2-39-25-18-21(12-13-24(25)40-26(38)22-10-9-11-23(30)19-22)20-31-35-27-32-28(36-14-5-3-6-15-36)34-29(33-27)37-16-7-4-8-17-37/h9-13,18-20H,2-8,14-17H2,1H3,(H,32,33,34,35)/b31-20+

InChI Key

VSLZHGXGWWQLEI-AJBULDERSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)I

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)I

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)I

Origin of Product

United States

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